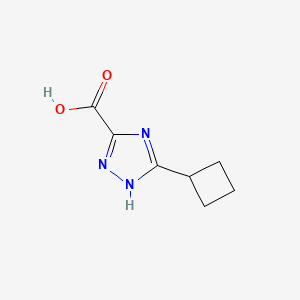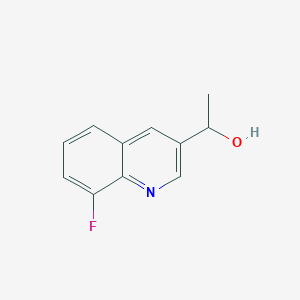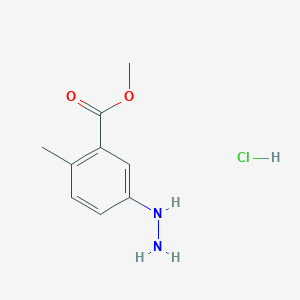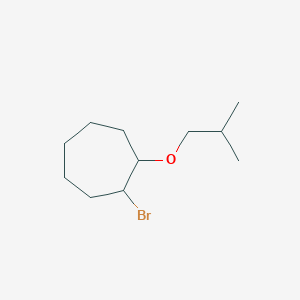![molecular formula C11H14BrNO B13303989 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 5-bromo-2-methylphenyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methylphenol.
Methoxylation: The brominated phenol is then reacted with a methoxy group donor, such as dimethyl sulfate, to form 5-bromo-2-methylphenyl methoxy.
Azetidine Formation: The final step involves the reaction of the methoxylated intermediate with azetidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The azetidine ring may also play a role in the compound’s overall activity by affecting its conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound shares the bromine and methoxy substituents but differs in the presence of a boronic acid group instead of an azetidine ring.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar in having bromine and methoxy groups, but it contains an aldehyde group and lacks the azetidine ring.
Uniqueness
3-[(5-Bromo-2-methylphenyl)methoxy]azetidine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-methylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-10(12)4-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3 |
Clave InChI |
PTGPMAZSDIKMOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



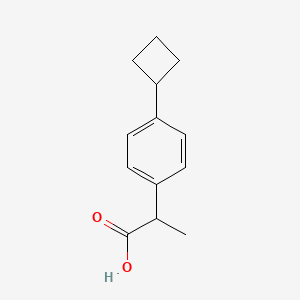
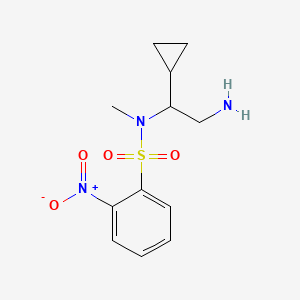
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)

![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)

